molecular formula C10H9BrClF2N B15339812 1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine

1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine

Cat. No.: B15339812
M. Wt: 296.54 g/mol
InChI Key: XCNLAHAALCWXDK-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

The synthesis of 1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Bromination and Chlorination: The starting material, benzyl chloride, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the benzene ring.

    Fluorination: The difluoroazetidine ring is introduced through a fluorination reaction, which involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Cyclization: The final step involves the cyclization of the intermediate compound to form the azetidine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and potentially alter its chemical properties.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which may have applications in various industries.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents, along with the difluoroazetidine ring, contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine can be compared with other similar compounds, such as:

    1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine: This compound has a similar structure but with only one fluorine atom on the azetidine ring, which may result in different chemical properties and reactivity.

    1-(3-Bromo-4-chlorobenzyl)-azetidine: Lacking the fluorine atoms, this compound may have different biological activities and applications.

    1-(3-Bromo-4-chlorobenzyl)-3,3-dichloroazetidine:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrClF2N

Molecular Weight

296.54 g/mol

IUPAC Name

1-[(3-bromo-4-chlorophenyl)methyl]-3,3-difluoroazetidine

InChI

InChI=1S/C10H9BrClF2N/c11-8-3-7(1-2-9(8)12)4-15-5-10(13,14)6-15/h1-3H,4-6H2

InChI Key

XCNLAHAALCWXDK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Br)(F)F

Origin of Product

United States

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